

Mass spectrometry of Tert-butyl methyl(4-oxocyclohexyl)carbamate containing molecules

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Compound of Interest

Compound Name: *Tert-butyl methyl(4-oxocyclohexyl)carbamate*

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An Application Note on the Mass Spectrometry of **Tert-butyl methyl(4-oxocyclohexyl)carbamate**

Abstract

This application note provides a detailed guide for the mass spectrometric analysis of molecules containing the **tert-butyl methyl(4-oxocyclohexyl)carbamate** moiety. This chemical structure is relevant in medicinal chemistry and drug development, often serving as a linker or building block. Accurate characterization and quantification by mass spectrometry are crucial for synthesis validation, metabolic studies, and quality control. This document outlines predicted mass data, characteristic fragmentation patterns, and a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of the parent molecule, tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate.

Introduction

Tert-butyl methyl(4-oxocyclohexyl)carbamate and its derivatives are important intermediates in organic synthesis. The structure combines a cyclohexanone ring, a common scaffold in medicinal chemistry, with a Boc (tert-butoxycarbonyl) protected amine. The Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural

elucidation and quantification of these molecules.[1] This note details the expected mass spectrometric behavior and provides a robust analytical protocol.

Predicted Mass Spectrometry Data

The fundamental properties of the parent molecule, **tert-butyl methyl(4-oxocyclohexyl)carbamate**, are essential for mass spectrometry analysis.

Molecular Formula: $C_{12}H_{21}NO_3$ Monoisotopic Mass: 227.1521 Da Average Molecular Weight: 227.30 g/mol

Quantitative analysis begins with the identification of the molecular ion, which can be observed as various adducts depending on the ionization source conditions and mobile phase composition. The predicted mass-to-charge ratios (m/z) for common adducts are summarized below.[3]

Adduct	Formula	Predicted m/z
$[M+H]^+$	$[C_{12}H_{22}NO_3]^+$	228.1594
$[M+Na]^+$	$[C_{12}H_{21}NNaO_3]^+$	250.1414
$[M+K]^+$	$[C_{12}H_{21}NKO_3]^+$	266.1153
$[M+NH_4]^+$	$[C_{12}H_{25}N_2O_3]^+$	245.1860
$[M-H]^-$	$[C_{12}H_{20}NO_3]^-$	226.1449
$[M+HCOO]^-$	$[C_{13}H_{22}NO_5]^-$	272.1503

Predicted Fragmentation Pathway

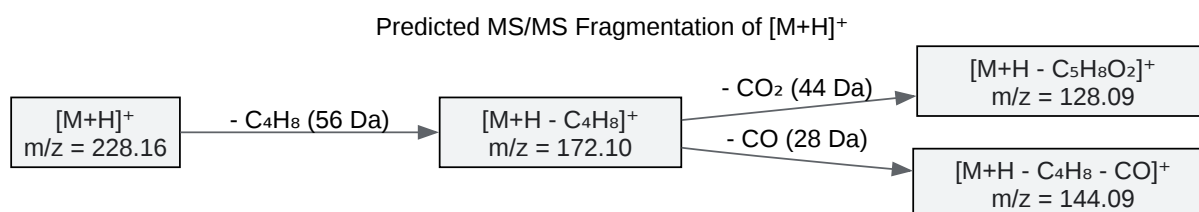
Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), molecules containing the **tert-butyl methyl(4-oxocyclohexyl)carbamate** moiety are expected to exhibit characteristic fragmentation patterns. The primary fragmentation pathways involve the labile Boc group and the cyclohexanone ring.

- Loss of Isobutylene: The most characteristic fragmentation of the Boc group is the neutral loss of isobutylene (C_4H_8 , 56 Da).[4][5] This results in a prominent fragment ion

corresponding to the carbamic acid intermediate.

- **Loss of the Boc Group:** Subsequent loss of carbon dioxide (CO_2 , 44 Da) from the carbamic acid intermediate leads to the complete loss of the Boc group (100 Da).
 - **Cyclohexanone Ring Fragmentation:** The 4-oxocyclohexyl moiety can undergo α -cleavage adjacent to the carbonyl group, followed by the neutral loss of carbon monoxide (CO , 28 Da).
- [6]

These predicted fragmentation events are critical for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.



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Caption: Predicted fragmentation of **tert-butyl methyl(4-oxocyclohexyl)carbamate**.

Experimental Protocols

This section provides a general-purpose protocol for the analysis of **tert-butyl methyl(4-oxocyclohexyl)carbamate** containing molecules using LC-MS/MS.

Sample Preparation

- **Stock Solution:** Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.[1]
- **Working Solution:** Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1-10 $\mu\text{g/mL}$. [1]

- Filtration: Filter the final working solution through a 0.22 µm syringe filter prior to injection to remove any particulates.[\[1\]](#)

Liquid Chromatography (LC) Conditions

- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.[\[1\]](#)
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[\[1\]](#)
- Mobile Phase A: 0.1% formic acid in water.[\[1\]](#)
- Mobile Phase B: 0.1% formic acid in acetonitrile.[\[1\]](#)
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40 °C
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	5
1.0	5
5.0	95
7.0	95
7.1	5

| 10.0 | 5 |

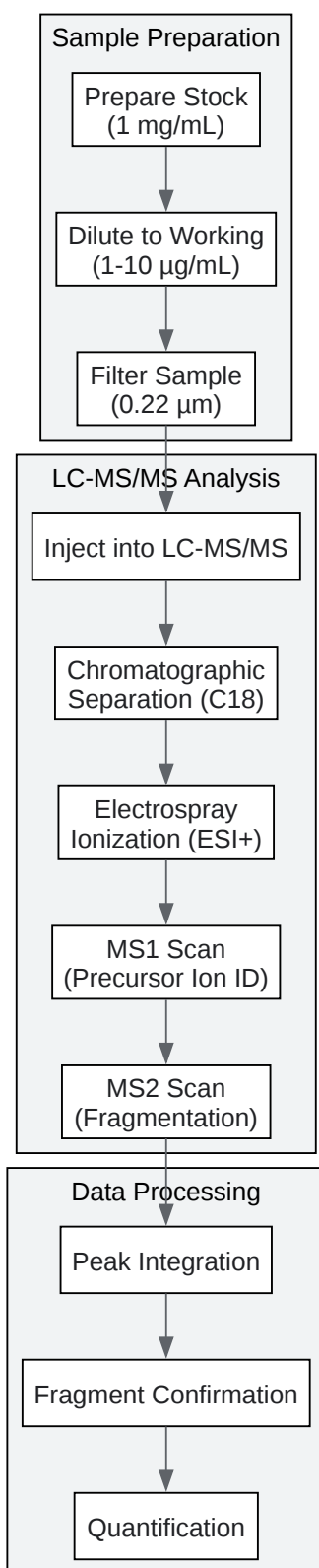
Mass Spectrometry (MS) Conditions

- Mass Spectrometer: A tandem mass spectrometer (e.g., QqQ, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV
- Gas Temperature: 325 °C
- Gas Flow: 8 L/min
- Nebulizer Pressure: 40 psi
- MS/MS Analysis: For targeted analysis, use MRM mode. The precursor ion would be the $[M+H]^+$ adduct (m/z 228.16). Product ions for monitoring would be based on the characteristic fragments (e.g., m/z 172.10 and 128.09).

Experimental Workflow and Data Analysis

The overall workflow from sample receipt to final data interpretation is a systematic process designed to ensure data quality and accuracy.



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Caption: General workflow for LC-MS/MS analysis.

Upon data acquisition, the process involves:

- **Peak Integration:** Integrating the chromatographic peak corresponding to the analyte.
- **Spectrum Analysis:** Confirming the presence of the correct precursor ion in the MS1 spectrum and the expected fragment ions in the MS2 spectrum.
- **Quantification:** For quantitative studies, a calibration curve should be constructed using standards of known concentrations to determine the concentration of the analyte in unknown samples.

Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of molecules containing the **tert-butyl methyl(4-oxocyclohexyl)carbamate** moiety. The provided LC-MS/MS method is a starting point and should be optimized for specific molecules and matrices. The characteristic fragmentation pattern, dominated by losses from the Boc group, offers a reliable signature for the identification and quantification of this class of compounds, aiding researchers in various stages of drug discovery and development.

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